Tirasemtiv

Overview

Description

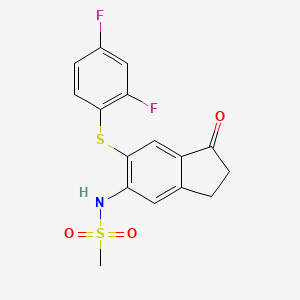

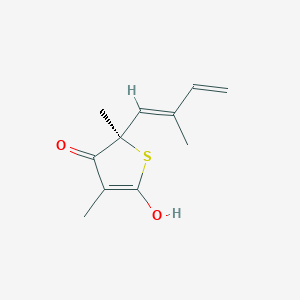

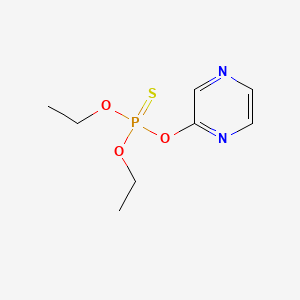

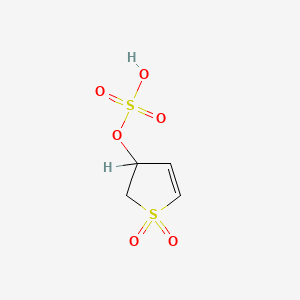

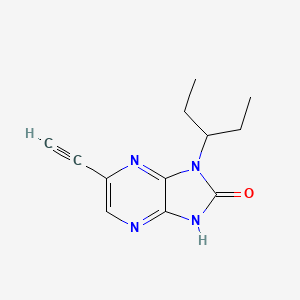

Tirasemtiv is a small molecule that has been used in trials studying the treatment of Myasthenia Gravis, Intermittent Claudication, and Amyotrophic Lateral Sclerosis . It belongs to the class of organic compounds known as imidazopyrazines, which are organic heteropolycyclic compounds containing a pyrazine ring fused to an imidazole ring .

Synthesis Analysis

The synthesis of this compound involves several key compounds and general procedures . The process includes the use of solvents and reagents, air or moisture-sensitive reactions carried out under an atmosphere of nitrogen, and the use of a Bruker AVANCE 400 spectrometer for recording 1H NMR and 13C NMR spectra .Molecular Structure Analysis

This compound has a molecular weight of 230.271 and a chemical formula of C12H14N4O . It belongs to the class of organic compounds known as imidazopyrazines .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the use of 3,5-dibromopyrazin-2-amine and a primary amine . The reaction is concentrated and then purified by silica gel chromatography to give the desired diaminopyrazine product .Physical And Chemical Properties Analysis

This compound has a molecular weight of 230.27 and a chemical formula of C12H14N4O . It is a small molecule that can be easily synthesized in the lab and is stable for long periods of time .Scientific Research Applications

Amplifying Skeletal Muscle Response

- Tirasemtiv has been shown to amplify the response of skeletal muscle to nerve input in humans, suggesting its potential use in conditions marked by diminished neuromuscular input. A study found that this compound increased the force produced by the tibialis anterior muscle in a dose-, concentration-, and frequency-dependent manner, particularly at subtetanic nerve stimulation frequencies (Hansen et al., 2014).

Applications in Muscular Dystrophy Models

- This compound's effects were also studied in a mouse model of congenital muscular dystrophy (Lama2dy-2J). Mice receiving a high dose of this compound showed higher muscle fiber cross-sectional area and respiratory response to CO2 stimulation than those on a lower dose or placebo. However, it did not impact muscle function, strength, endurance, or respiration in this model (Miciak et al., 2013).

Myasthenia Gravis Treatment

- In a study involving patients with myasthenia gravis, single doses of this compound produced dose-related improvements in muscle function and forced vital capacity. This suggests that this compound may improve muscle function in neuromuscular diseases like myasthenia gravis (Sanders et al., 2015).

Potential Benefits in ALS

- This compound appears to have concentration-dependent beneficial effects on both function and measures of strength and endurance when administered for up to 21 days in patients with ALS, even when time-related decline was not considered as a factor (Shefner et al., 2013).

- Another study assessing the safety of this compound in ALS patients found that it was well tolerated and associated with positive trends in multiple exploratory outcome measures, supporting further study in ALS (Shefner et al., 2013).

Peripheral Artery Disease (PAD)

- In patients with stable calf claudication due to PAD, this compound increased claudicating calf muscle performance at the highest dose and plasma concentration. However, it decreased the 6-minute walk distance, possibly due to dose-related adverse events (Bauer et al., 2014).

Discovery and Development

- The discovery and optimization process of this compound, as the first activator of fast skeletal muscle, is detailed in a study. This compound was found to improve muscle function via interaction with the troponin complex (Collibee et al., 2018).

Riluzole and this compound Interaction in ALS

- A study evaluated the relationships between riluzole and this compound levels on outcomes in ALS patients, finding significant differences favoring this compound in extremity strength and slow vital capacity (Shefner et al., 2014).

Mechanism of Action

Target of Action

Tirasemtiv is an activator of the fast skeletal muscle troponin complex . This complex plays a crucial role in muscle contraction, making it a primary target for this compound.

Mode of Action

This compound selectively interacts with the fast skeletal muscle troponin complex, inducing an increase in affinity for calcium . This interaction amplifies the muscle cell response to neural input, thereby increasing force production at submaximal muscle stimulation frequencies .

Biochemical Pathways

This compound’s binding to the fast skeletal troponin complex possibly potentiates troponin C compacting, characterized by reduced exposure to solvent molecules . This could favor the slow release of calcium ions and the resultant sensitization of the subunit to calcium . These conformational changes are underscored by conventional and carbon hydrogen bonds, pi-alkyl, pi-sulfur, and halogen interactions between this compound and the binding site residues .

Pharmacokinetics

In terms of pharmacokinetics, this compound exhibited high systemic exposure and near-dose proportionality in terms of area under the curve (AUC), with relatively low intersubject variability . The mean terminal half-life ranged from 9.9 to 14.8 hours across the cohorts .

Result of Action

The molecular and cellular effects of this compound’s action involve the potentiation of troponin C compacting, which could favor the slow release of calcium ions . This results in an increased force production at submaximal muscle stimulation frequencies .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, in an animal model of myasthenia gravis (MG), single oral doses of this compound improved muscle force and reduced fatigability . Furthermore, this compound has shown to induce increased force production at submaximal stimulation frequency compared to this compound in in vivo studies and phase 1 clinical trials .

properties

IUPAC Name |

5-ethynyl-3-pentan-3-yl-1H-imidazo[4,5-b]pyrazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O/c1-4-8-7-13-10-11(14-8)16(12(17)15-10)9(5-2)6-3/h1,7,9H,5-6H2,2-3H3,(H,13,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSQGZEAXODVTOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)N1C2=NC(=CN=C2NC1=O)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90143379 | |

| Record name | Tirasemtiv | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90143379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1005491-05-3 | |

| Record name | Tirasemtiv [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1005491053 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tirasemtiv | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12209 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tirasemtiv | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90143379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-ethynyl-3-pentan-3-yl-1H-imidazo[4,5-b]pyrazin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TIRASEMTIV | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G8WSM7R635 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.